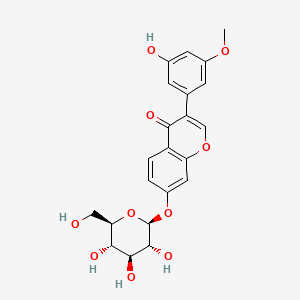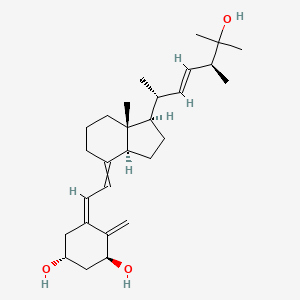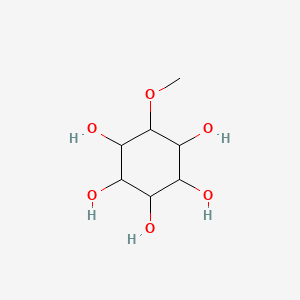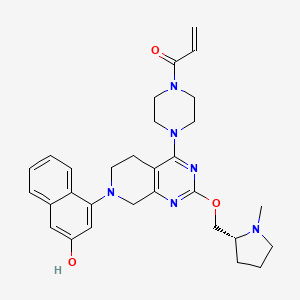
3'-methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside: is a naturally occurring isoflavone glycoside. It is a derivative of isoflavone, a class of flavonoids known for their diverse biological activities. This compound is characterized by the presence of a methoxy group at the 3’ position, a hydroxy group at the 5’ position, and a beta-D-glucoside moiety at the 7 position of the isoflavone structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside typically involves the glycosylation of 3’-methoxy-5’-hydroxyisoflavone. This process can be achieved through various methods, including enzymatic glycosylation and chemical glycosylation using glycosyl donors and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired glycoside .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as plants known to contain isoflavone glycosides. Alternatively, biotechnological approaches using engineered microorganisms to produce the compound through fermentation processes can be employed .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 5’ position can be oxidized to form quinones.
Reduction: The carbonyl group in the isoflavone structure can be reduced to form dihydroisoflavones.
Substitution: The methoxy group at the 3’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisoflavones.
Substitution: Formation of substituted isoflavones with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3’-Methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside is used as a reference compound in analytical chemistry for the identification and quantification of isoflavones in plant extracts .
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is also investigated for its role in plant defense mechanisms .
Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer, anti-diabetic, and neuroprotective activities. It is also studied for its ability to modulate estrogen receptors, making it relevant in hormone-related research .
Industry: In the food and cosmetic industries, 3’-methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside is used as an ingredient due to its antioxidant properties, which help in preserving the quality and stability of products .
Mécanisme D'action
The mechanism of action of 3’-methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Estrogen Receptor Modulation: The compound can bind to estrogen receptors, influencing the expression of estrogen-responsive genes.
Comparaison Avec Des Composés Similaires
Genistein: Another isoflavone with similar antioxidant and estrogenic activities.
Daidzein: An isoflavone known for its anti-cancer and anti-inflammatory properties.
Biochanin A: An isoflavone with potential anti-cancer and neuroprotective effects.
Uniqueness: 3’-Methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. The presence of the beta-D-glucoside moiety enhances its solubility and bioavailability compared to its aglycone counterparts .
Propriétés
Formule moléculaire |
C22H22O10 |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
3-(3-hydroxy-5-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-29-13-5-10(4-11(24)6-13)15-9-30-16-7-12(2-3-14(16)18(15)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 |
Clé InChI |
MMZAWANLDLVWNL-MIUGBVLSSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
COC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)


![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)

![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)

![4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B11935491.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B11935503.png)



